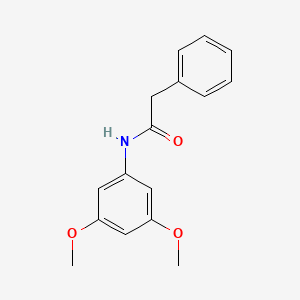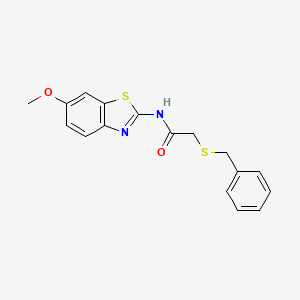![molecular formula C11H14N2O4S B5752466 S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5752466.png)
S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate, also known as CA-4, is a synthetic compound that belongs to the family of combretastatins. It has been found to exhibit potent anti-cancer properties and has been extensively studied in the field of cancer research.
Mecanismo De Acción
The mechanism of action of S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate involves the disruption of microtubule dynamics. Microtubules are essential for cell division, and S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate inhibits their polymerization, leading to cell cycle arrest and ultimately cell death. In addition, S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate has been found to exhibit several biochemical and physiological effects. It has been found to inhibit the formation of new blood vessels in tumors, leading to their regression. It has also been found to induce apoptosis in cancer cells, leading to their death. In addition, it has been found to inhibit cell migration and invasion, which are important processes in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate in lab experiments is its potent anti-cancer properties. It has been found to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for cancer therapy. However, one of the limitations of using S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate. One area of research is the development of more potent analogs of S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate that exhibit improved solubility and pharmacokinetic properties. Another area of research is the investigation of the combination of S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate with other anti-cancer agents, such as chemotherapy drugs or targeted therapies. In addition, further studies are needed to elucidate the mechanism of action of S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate and to identify potential biomarkers that can predict response to treatment.
Métodos De Síntesis
S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate can be synthesized through a series of chemical reactions. The starting material for the synthesis is 2,4-dimethoxybenzaldehyde, which is reacted with ethyl cyanoacetate in the presence of sodium ethoxide to obtain ethyl 2-(2,4-dimethoxyphenyl)acrylate. This compound is then reacted with thiosemicarbazide in the presence of acetic acid to obtain S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate.
Aplicaciones Científicas De Investigación
S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, it has been found to exhibit anti-angiogenic properties, which means that it can prevent the formation of new blood vessels in tumors, thereby inhibiting their growth.
Propiedades
IUPAC Name |
S-[2-(2,4-dimethoxyanilino)-2-oxoethyl] carbamothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-16-7-3-4-8(9(5-7)17-2)13-10(14)6-18-11(12)15/h3-5H,6H2,1-2H3,(H2,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGTTZOPJLWLHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5752385.png)

![4-chloro-3-{[(2-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5752395.png)


![2,4-dichloro-6-[(2-pyridinylamino)methyl]phenol](/img/structure/B5752415.png)


![N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B5752431.png)

![N-(2-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5752444.png)


![N-1,3-benzodioxol-5-yl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5752469.png)